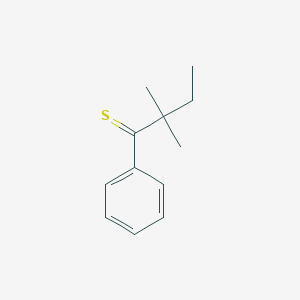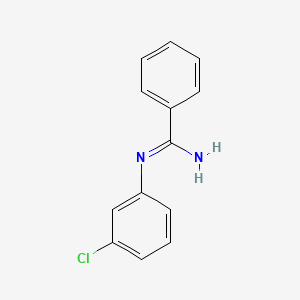
N'-(3-Chlorophenyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Chlorophenyl)benzenecarboximidamide is an organic compound with the molecular formula C13H11ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the third position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)benzenecarboximidamide typically involves the reaction of 3-chloroaniline with benzonitrile in the presence of a catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N’-(3-Chlorophenyl)benzenecarboximidamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
N’-(3-Chlorophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce aniline derivatives.
科学研究应用
N’-(3-Chlorophenyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(3-Chlorophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- N’-(4-Chlorophenyl)benzenecarboximidamide
- N’-(2-Chlorophenyl)benzenecarboximidamide
- N’-(3-Methylphenyl)benzenecarboximidamide
Uniqueness
N’-(3-Chlorophenyl)benzenecarboximidamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
属性
CAS 编号 |
52379-49-4 |
|---|---|
分子式 |
C13H11ClN2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
N'-(3-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
InChI 键 |
IPOBOPQGTRIGMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


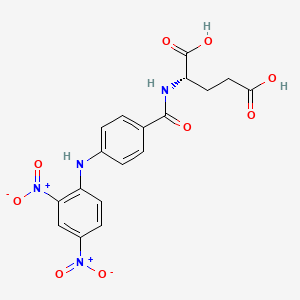
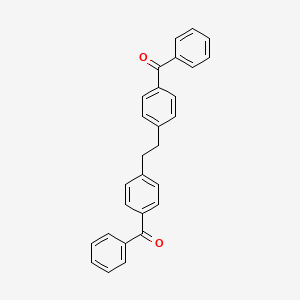
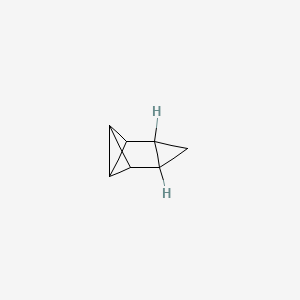
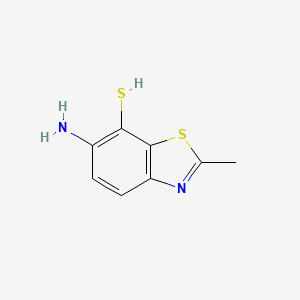
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
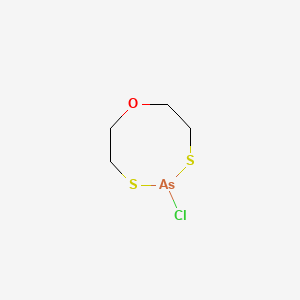
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
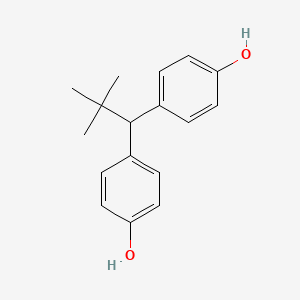

stannane](/img/structure/B14656516.png)
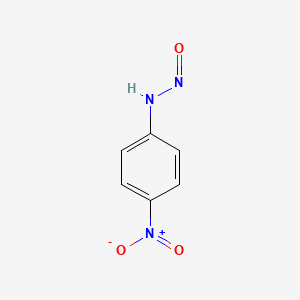
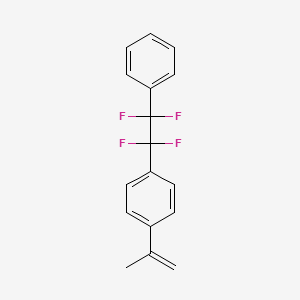
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
